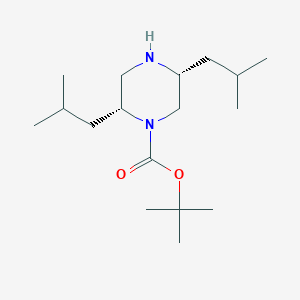
tert-butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group and two 2-methylpropyl groups attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-methylpropyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or 2-methylpropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
tert-Butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a drug candidate in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2R,5R)-4-benzyl-5-(hydroxymethyl)-2-methyl-piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required.
Propriétés
Formule moléculaire |
C17H34N2O2 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
tert-butyl (2R,5R)-2,5-bis(2-methylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3/t14-,15-/m1/s1 |
Clé InChI |
NBBAXAIIMROXQY-HUUCEWRRSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CC(C)C |
SMILES canonique |
CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




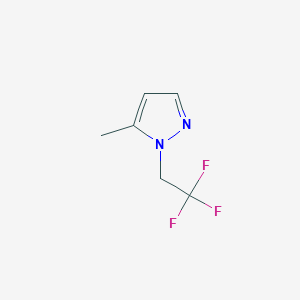


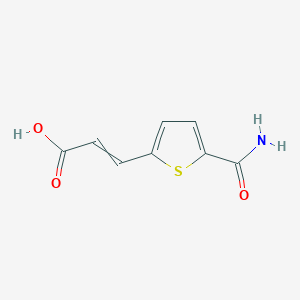


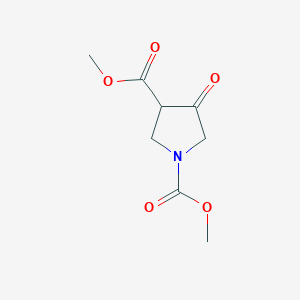
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
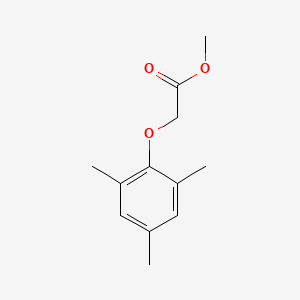
![3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)

